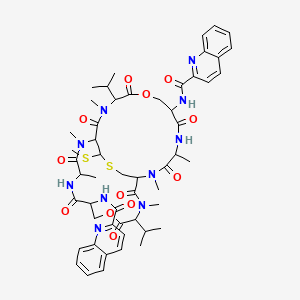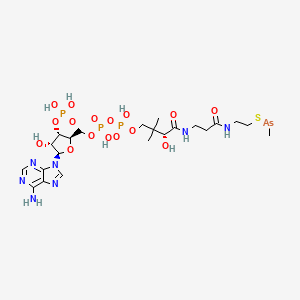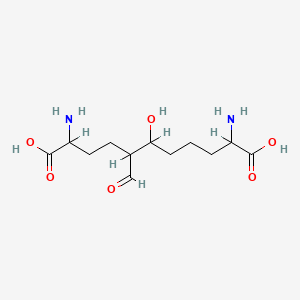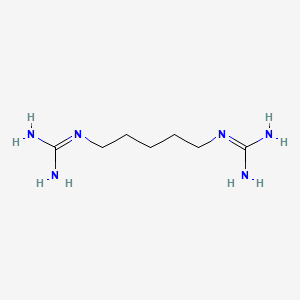![molecular formula C15H16N2O B1207721 1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)
1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6,8-dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone is a pyrroloquinoline.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A derivative of this compound, specifically 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, has shown high antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, suggesting apoptosis as a probable mechanism of cell death (Via et al., 2008).
Other related compounds, such as 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives, synthesized through a Bischler type reaction and tested for in vitro anti-proliferative properties, have shown promising and selective cytotoxic effects toward leukemia cells (Rao et al., 2015).
Antimicrobial Activity
- New pyrazole derivatives containing a 2-methylquinoline ring system, which includes compounds like 1-(3,5-dimethyl-4-(substitutedphenyldiazenyl)-1H-pyrazol-1-yl)-2-((2-methylquinolin-8-yl)oxy)ethanones, have been evaluated for in vitro antibacterial activity against various bacteria and antifungal activity. Compounds from this study showed significant antibacterial activity against both Gram-positive and Gram-negative strains (Raju et al., 2016).
Synthesis and Characterization
A study focusing on the synthesis of new series of dihydropyrrolo[2,3-h]quinolines shows the versatility of these compounds in creating a library of new pyrrolo[2,3-h]quinolines with various biological activities. This research highlights the importance of efficient synthesis methods for such compounds (Liao & Zhu, 2019).
The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands demonstrate the potential application of these compounds in catalysis, particularly in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Further Applications
- The compound (6aR,9R)‐4‐(2‐(dimethylamino)ethyl)‐N‐phenyl‐9‐(pyrrolidine‐1‐carbonyl)‐6,6a,8,9‐tetrahydroindolo[4,3‐fg]quinoline‐7(4H)‐carboxamide, an ergoline derivative, has been identified as a promising drug candidate for the treatment of narcolepsy, showcasing the diverse therapeutic potential of these compounds (Auberson et al., 2014).
Eigenschaften
Produktname |
1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1-(6,8-dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone |
InChI |
InChI=1S/C15H16N2O/c1-9-6-10(2)16-14-7-12-4-5-17(11(3)18)15(12)8-13(9)14/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
PWJUBTOPMCVVII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=C3C(=C2)CCN3C(=O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



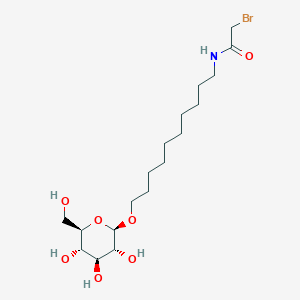
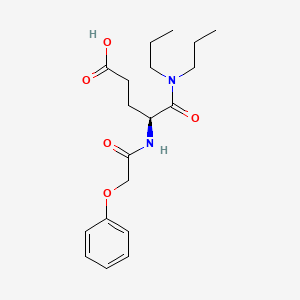
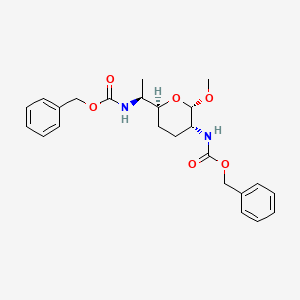
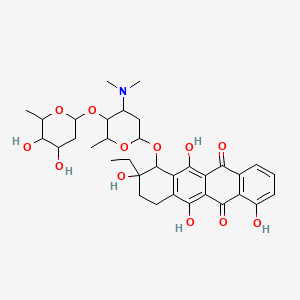
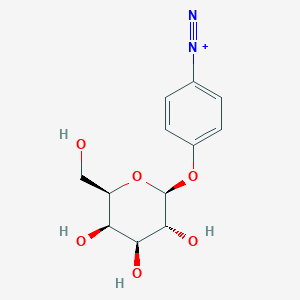
![3-(Dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1207646.png)
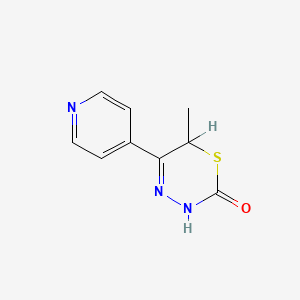
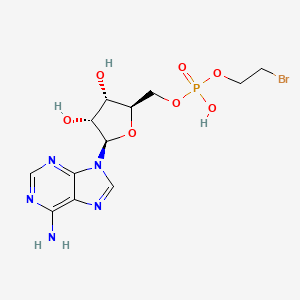
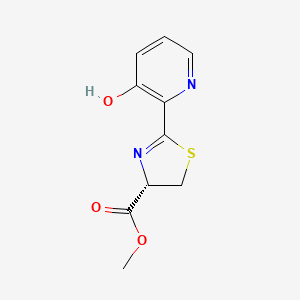
![(3S,4R,6S)-3-Ethyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1207652.png)
